molecular formula C17H25NO2 B297077 N-cycloheptyl-2-(2,3-dimethylphenoxy)acetamide

N-cycloheptyl-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B297077
M. Wt: 275.4 g/mol
InChI Key: ROIQARUGIMKYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-(2,3-dimethylphenoxy)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively studied for its potential applications in scientific research. TSPO is a protein that is located on the outer mitochondrial membrane and is involved in various cellular processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been shown to bind to TSPO with high affinity and selectivity, making it a valuable tool for investigating TSPO-related pathways.

Mechanism of Action

N-cycloheptyl-2-(2,3-dimethylphenoxy)acetamide binds to TSPO with high affinity and selectivity, leading to the modulation of various cellular processes, including cholesterol transport, apoptosis, and inflammation. TSPO has been shown to play a role in the regulation of mitochondrial function, oxidative stress, and cellular metabolism, making it a potential target for the development of novel therapeutics.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(2,3-dimethylphenoxy)acetamide has been shown to modulate various biochemical and physiological processes, including the regulation of mitochondrial function, oxidative stress, and cellular metabolism. N-cycloheptyl-2-(2,3-dimethylphenoxy)acetamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cycloheptyl-2-(2,3-dimethylphenoxy)acetamide in lab experiments is its high affinity and selectivity for TSPO, which allows for the specific modulation of TSPO-related pathways. However, one of the limitations of using N-cycloheptyl-2-(2,3-dimethylphenoxy)acetamide is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-cycloheptyl-2-(2,3-dimethylphenoxy)acetamide in scientific research, including the investigation of TSPO expression in different tissues and the role of TSPO in various diseases, such as neurodegenerative disorders, cancer, and inflammation. N-cycloheptyl-2-(2,3-dimethylphenoxy)acetamide may also be used as a radiotracer in PET imaging studies to visualize TSPO expression in vivo. Additionally, the development of novel TSPO ligands with improved pharmacological properties may lead to the development of more effective therapeutics for the treatment of TSPO-related diseases.

Synthesis Methods

The synthesis of N-cycloheptyl-2-(2,3-dimethylphenoxy)acetamide involves several steps, including the reaction of 2,3-dimethylphenol with ethyl bromoacetate to form ethyl 2,3-dimethylphenylacetate, which is then reacted with cycloheptylamine to form the corresponding amide. This amide is then treated with sodium hydroxide and 2,3-dimethylphenol to yield the final product, N-cycloheptyl-2-(2,3-dimethylphenoxy)acetamide.

Scientific Research Applications

N-cycloheptyl-2-(2,3-dimethylphenoxy)acetamide has been used in various scientific research applications, including the investigation of TSPO expression in different tissues and the role of TSPO in various diseases, such as neurodegenerative disorders, cancer, and inflammation. N-cycloheptyl-2-(2,3-dimethylphenoxy)acetamide has also been used as a radiotracer in positron emission tomography (PET) imaging studies to visualize TSPO expression in vivo.

properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

N-cycloheptyl-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H25NO2/c1-13-8-7-11-16(14(13)2)20-12-17(19)18-15-9-5-3-4-6-10-15/h7-8,11,15H,3-6,9-10,12H2,1-2H3,(H,18,19)

InChI Key

ROIQARUGIMKYGK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2CCCCCC2)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2CCCCCC2)C

solubility

0.6 [ug/mL]

Origin of Product

United States

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